molecular formula C15H23ClN2O4 B554314 (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 26348-68-5

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No. B554314
CAS RN: 26348-68-5
M. Wt: 330.81 g/mol
InChI Key: JRPJBBBQIKFKEB-ZOWNYOTGSA-N
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Description

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a chemical compound with the empirical formula C15H23ClN2O4 and a molecular weight of 330.81 g/mol . It is commonly used in research and pharmaceutical contexts. The compound’s structure consists of a hexanoic acid derivative with an amino group and a benzyloxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances solubility and stability.



Synthesis Analysis

The synthesis of this compound involves several steps. Starting from a suitable precursor, the amino acid lysine, the Boc protecting group is introduced. Subsequent reactions lead to the formation of the hexanoate ester. Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.



Molecular Structure Analysis

The molecular structure of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride comprises a hexanoic acid backbone with an amino group attached to the sixth carbon. The benzyloxycarbonyl group shields the amino function. The hydrochloride counterion balances the positive charge on the amino group.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and deprotection of the Boc group. It serves as a building block for peptide synthesis and drug development.



Physical And Chemical Properties Analysis


  • Appearance : Solid

  • Empirical Formula : C15H23ClN2O4

  • Molecular Weight : 330.81 g/mol

  • Melting Point : Not applicable (hydrochloride salt)

  • Solubility : Soluble in water and common organic solvents


Scientific Research Applications

  • Synthesis of Non-proteinogenic Amino Acids and Derivatives : This compound is used in the synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, which are important in peptide synthesis and modification (Adamczyk & Reddy, 2001).

  • Precursors in Drug Synthesis : It serves as a key intermediate in synthesizing precursors for drug molecules, such as methotrexate derivatives, which are vital in studying the inhibition of folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Coupling Agent in Protein and Enzyme Conjugation : The compound is instrumental in synthesizing heterobifunctional coupling agents critical for chemoselective conjugation of proteins and enzymes, a key process in biochemical research (Reddy et al., 2005).

  • Fragment Synthesis in Cytotoxic Compounds : It is used in synthesizing fragments of cytotoxic compounds like onchidin, which has applications in cancer research and therapy (Feng et al., 2013).

  • Synthesis of Phosphazene Derivatives : This chemical is utilized in the synthesis of phosphazene derivatives having amino acid esters, important in the study of thermosensitive properties for biomedical applications (Uslu et al., 2017).

  • Role in Synthesis of Schiff's Bases : It is a component in the synthesis of Schiff's bases derived from lysine, which are studied for their potential as corrosion inhibitors, blending chemistry with industrial applications (Gupta et al., 2016).

  • Detoxification of Carcinogenic Compounds : Research has indicated its potential in detoxifying carcinogenic compounds, demonstrating an important application in environmental chemistry and health safety (Zhu et al., 2010).

Safety And Hazards


  • Hazard Classification : Acute Toxicity (Oral)

  • Storage Class : Combustible Solids

  • Fire Point : Not applicable

  • Safety Precautions : Handle with care; avoid ingestion; use appropriate protective equipment.


Future Directions

Research on this compound could explore its biological activity, potential therapeutic applications, and optimization of synthesis routes. Investigating its interactions with cellular targets and pharmacokinetics would be valuable.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊


properties

IUPAC Name

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPJBBBQIKFKEB-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475072
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

CAS RN

26348-68-5
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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